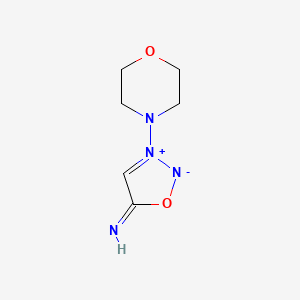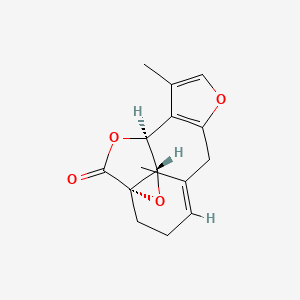
Linsidomina
Descripción general
Descripción
Linsidomina, también conocida como 3-morfolinosydnonimina, es un vasodilatador y un metabolito del fármaco antianginoso molsidomina. Actúa liberando óxido nítrico de las células endoteliales de forma no enzimática. Este compuesto es conocido por su capacidad para hiperpolarizar la membrana celular al influir en la bomba de sodio-potasio, lo que la hace menos sensible a la estimulación adrenérgica .
Aplicaciones Científicas De Investigación
Linsidomine has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Used in the treatment of angina pectoris and studied for its potential neuroprotective effects.
Industry: Employed in the development of new pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
Linsidomina ejerce sus efectos liberando óxido nítrico de forma no enzimática de las células endoteliales. Esta liberación de óxido nítrico conduce a la activación de la guanilato ciclasa, que aumenta los niveles de monofosfato cíclico de guanosina (cGMP). Los niveles elevados de cGMP provocan la relajación de las células musculares lisas, lo que lleva a la vasodilatación. Además, la this compound hiperpolariza la membrana celular al influir en la bomba de sodio-potasio, reduciendo la sensibilidad de la célula a la estimulación adrenérgica .
Compuestos similares:
Molsidomina: Un profármaco que se hidroliza a this compound en el hígado.
Nitroglicerina: Otro donante de óxido nítrico utilizado en el tratamiento de la angina de pecho.
Singularidad de la this compound: this compound es única en su capacidad para liberar óxido nítrico de forma no enzimática, lo que permite una liberación más controlada y sostenida del gas. Esta propiedad la hace especialmente útil en la investigación y las aplicaciones terapéuticas donde se requiere un control preciso de los niveles de óxido nítrico .
Análisis Bioquímico
Biochemical Properties
Linsidomine acts by releasing nitric oxide (NO) from the endothelial cells nonenzymatically . It also influences the sodium-potassium pump, hyperpolarizing the cell membrane and thereby rendering it less responsive to adrenergic stimulation .
Cellular Effects
Linsidomine has various effects on cells. It is known to promote oxidative stress on neurons . It is also a peroxynitrite-generating compound involved in the pathogenesis of neurodegenerative diseases .
Molecular Mechanism
Linsidomine releases nitric oxide (NO) from endothelial cells when it decays, acting as the active vasodilating metabolite responsible for molsidomine’s pharmacological effects .
Metabolic Pathways
Linsidomine is a metabolite of the antianginal drug molsidomine
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La linsidomina se puede sintetizar mediante un enfoque mecanoquímico, que implica el uso de técnicas de molienda por bolas. Este método es eficiente y ahorra tiempo, ya que evita los pasos de purificación y reduce el uso de disolventes orgánicos. La síntesis de this compound implica la preparación de iminosydnonas, que son aza-derivados de las sydnones .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis de su precursor, molsidomina, seguida de su hidrólisis para producir this compound. Este proceso se lleva a cabo en condiciones controladas para garantizar la pureza y estabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Linsidomina experimenta diversas reacciones químicas, entre ellas:
Reducción: El compuesto se puede reducir para liberar óxido nítrico, responsable de sus efectos vasodilatadores.
Sustitución: this compound puede participar en reacciones de sustitución, especialmente en presencia de nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos formados:
Oxidación: Peroxinitrito.
Reducción: Óxido nítrico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
4. Aplicaciones en la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como donante de óxido nítrico en diversas reacciones y estudios químicos.
Biología: Se investiga su papel en la señalización celular y el estrés oxidativo.
Medicina: Se utiliza en el tratamiento de la angina de pecho y se estudia su posible efecto neuroprotector.
Industria: Se emplea en el desarrollo de nuevos productos farmacéuticos y como herramienta de investigación en el descubrimiento de fármacos
Comparación Con Compuestos Similares
Molsidomine: A prodrug that is hydrolyzed to linsidomine in the liver.
Nitroglycerin: Another nitric oxide donor used in the treatment of angina pectoris.
Uniqueness of Linsidomine: Linsidomine is unique in its ability to release nitric oxide nonenzymatically, which allows for a more controlled and sustained release of the gas. This property makes it particularly useful in research and therapeutic applications where precise control over nitric oxide levels is required .
Propiedades
IUPAC Name |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-6-5-10(8-12-6)9-1-3-11-4-2-9/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDHHVKWGRFRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1[N+]2=CC(=N)O[N-]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16142-27-1 (mono-hydrochloride) | |
| Record name | Linsidomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501026026 | |
| Record name | 3-Morpholinosydnone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-97-0 | |
| Record name | Linsidomine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linsidomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033876970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linsidomine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Morpholinosydnone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINSIDOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O5U71P6VQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















